molecular formula C8H14Cl2N2O B2633320 (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride CAS No. 1914157-92-8

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Cat. No. B2633320
CAS RN: 1914157-92-8
M. Wt: 225.11
InChI Key: IHKGPAMFFJTIDG-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.115560054779 . The CAS number for this compound is 1914157-92-8 .


Molecular Structure Analysis

The molecular structure of “®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride” is represented by the formula C8H14Cl2N2O . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Enantioselective Metabolism and Endocrine Disruption

  • Enantioselective Metabolism in Human Cytochromes P450 : Research by (Hu & Kupfer, 2002) indicates that methoxychlor, a pesticide with proestrogenic activity, undergoes enantioselective metabolism by human cytochromes P450. The metabolites formed during methoxychlor incubation have different estrogenic, antiestrogenic, and antiandrogenic activities based on their enantiomeric composition.

Chromatographic Data in Drug Activity Prediction

  • Quantitative Structure-Activity Relationship of Thiazole and Benzothiazole Derivatives : The study by (Brzezińska, Kośka, & Walczyński, 2003) discusses the use of thin-layer chromatographic data to predict the pharmacological activity of drugs, including those containing pyridin-4-yl ethanamine structures.

Synthesis and Resolution of Key Intermediates

  • Efficient Synthesis of Cinacalcet Intermediate : (Mathad et al., 2011) describe the synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, demonstrating the importance of such compounds in pharmaceutical synthesis.

Biological and Environmental Impacts

  • In Vivo Metabolism of Psychoactive Phenethylamine : A study by (Kanamori et al., 2002) focused on the in vivo metabolism of a psychoactive phenethylamine, revealing the complexity of metabolic pathways in organisms.

Dechlorination and Environmental Biodegradation

  • Dechlorination of Methoxychlor by Bacteria : (Satsuma & Masuda, 2012) investigated how various bacterial species contribute to the dechlorination and thus the biodegradation of methoxychlor in submerged environments.

Enantioselective Syntheses

  • Synthesis of Amphibian Alkaloid Noranabasamine : Research on the enantioselective synthesis of both enantiomers of noranabasamine, as reported by (Miao, Dimaggio, Shu, & Trudell, 2009), highlights the relevance of specific enantiomers in the synthesis of complex organic compounds.

properties

IUPAC Name

(1R)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGPAMFFJTIDG-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

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